molecular formula C5H5BrClN3 B13128885 2-Bromo-5-chloropyridine-3,4-diamine

2-Bromo-5-chloropyridine-3,4-diamine

Cat. No.: B13128885
M. Wt: 222.47 g/mol
InChI Key: COZATDUTPMEXGA-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyridine-3,4-diamine is a chemical compound with the molecular formula C5H5BrClN3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloropyridine-3,4-diamine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 4-aminopyridine, which undergoes bromination and chlorination under controlled conditions to yield the desired product . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation steps .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloropyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloropyridine-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloropyridine-3,4-diamine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloropyridine-3,4-diamine is unique due to the presence of both bromine and chlorine atoms along with diamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C5H5BrClN3

Molecular Weight

222.47 g/mol

IUPAC Name

2-bromo-5-chloropyridine-3,4-diamine

InChI

InChI=1S/C5H5BrClN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10)

InChI Key

COZATDUTPMEXGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Br)N)N)Cl

Origin of Product

United States

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